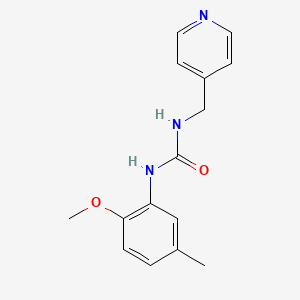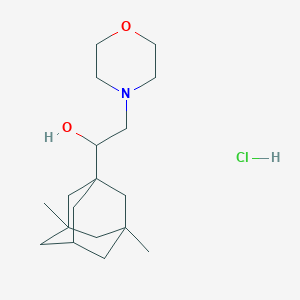![molecular formula C17H15ClN4O B5397752 N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea, also known as CPIB, is a synthetic compound that has been widely used in scientific research. CPIB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea leads to the inhibition of cell proliferation and induction of apoptosis. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been shown to inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by inhibiting the activity of CK2. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to cross the blood-brain barrier and inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which makes it a valuable research tool for studying the role of CK2 in various cellular processes. However, N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea also has some off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. One direction is to study the therapeutic potential of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. Finally, the role of CK2 in other cellular processes such as autophagy and DNA damage response could be studied using N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea as a research tool.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea can be synthesized by reacting 3-chloroaniline with 4-(1H-imidazol-1-yl)benzylamine in the presence of triethylamine and then treating the resulting intermediate with isocyanate. The final product can be obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been used to study the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-2-1-3-15(10-14)21-17(23)20-11-13-4-6-16(7-5-13)22-9-8-19-12-22/h1-10,12H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEQUYZCBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)
![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)